molecular formula C10H14ClNO4S B12829022 2-Methyl-5-(methyl(propyl)carbamoyl)furan-3-sulfonyl chloride

2-Methyl-5-(methyl(propyl)carbamoyl)furan-3-sulfonyl chloride

Cat. No.: B12829022
M. Wt: 279.74 g/mol
InChI Key: PDOUFVMWPJSJSF-UHFFFAOYSA-N
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Description

2-Methyl-5-(methyl(propyl)carbamoyl)furan-3-sulfonyl chloride is an organic compound that belongs to the class of furan derivatives. This compound is characterized by a furan ring substituted with a sulfonyl chloride group, a methyl group, and a methyl(propyl)carbamoyl group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(methyl(propyl)carbamoyl)furan-3-sulfonyl chloride typically involves multiple steps:

    Formation of the Furan Ring: The initial step often involves the formation of the furan ring through cyclization reactions. One common method is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced by reacting the furan derivative with chlorosulfonic acid or sulfuryl chloride under controlled conditions.

    Attachment of the Methyl(propyl)carbamoyl Group: This step involves the reaction of the furan derivative with a suitable isocyanate or carbamoyl chloride in the presence of a base to form the desired carbamoyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

    Oxidation and Reduction: The furan ring can participate in oxidation reactions to form furanones or reduction reactions to form dihydrofuran derivatives.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid under aqueous conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine or triethylamine).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Aqueous acid or base solutions.

Major Products

    Sulfonamides: Formed from reactions with amines.

    Sulfonate Esters: Formed from reactions with alcohols.

    Sulfonate Thioesters: Formed from reactions with thiols.

    Furanones and Dihydrofurans: Formed from oxidation and reduction reactions, respectively.

Scientific Research Applications

2-Methyl-5-(methyl(propyl)carbamoyl)furan-3-sulfonyl chloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules through sulfonylation reactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(methyl(propyl)carbamoyl)furan-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives. These reactions can modify the structure and function of target molecules, which is particularly useful in biochemical applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(methyl(ethyl)carbamoyl)furan-3-sulfonyl chloride
  • 2-Methyl-5-(methyl(butyl)carbamoyl)furan-3-sulfonyl chloride
  • 2-Methyl-5-(methyl(phenyl)carbamoyl)furan-3-sulfonyl chloride

Uniqueness

Compared to its analogs, 2-Methyl-5-(methyl(propyl)carbamoyl)furan-3-sulfonyl chloride offers a unique balance of steric and electronic properties due to the propyl group This can influence its reactivity and the types of products formed in chemical reactions

Properties

Molecular Formula

C10H14ClNO4S

Molecular Weight

279.74 g/mol

IUPAC Name

2-methyl-5-[methyl(propyl)carbamoyl]furan-3-sulfonyl chloride

InChI

InChI=1S/C10H14ClNO4S/c1-4-5-12(3)10(13)8-6-9(7(2)16-8)17(11,14)15/h6H,4-5H2,1-3H3

InChI Key

PDOUFVMWPJSJSF-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)C(=O)C1=CC(=C(O1)C)S(=O)(=O)Cl

Origin of Product

United States

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